4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Ring: The pyridine moiety is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Final Coupling: The final step involves coupling the piperazine and pyridine derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol undergoes several types of chemical reactions:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine atom and the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or pyridines.
Scientific Research Applications
4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C17H20BrN3O |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-4-17(22)15(10-16)13-21-8-6-20(7-9-21)12-14-2-1-5-19-11-14/h1-5,10-11,22H,6-9,12-13H2 |
InChI Key |
NPSMFTUJUPRLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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